![molecular formula C25H30N4O7S B2864576 4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-66-8](/img/structure/B2864576.png)
4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and Prediction of Biological Activity : Compounds similar to 4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized, and their biological activities predicted using a PASS (Prediction of Activity Spectra for Substances) prediction model. This research provides insights into the synthetic routes and potential biological applications of such compounds (Kharchenko et al., 2008).
Antibacterial and Antitubercular Activities
- Potential Antibacterial and Antitubercular Agents : Research has been conducted on 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazoles, triazoles, and pyrroles. These compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria and show promising antitubercular activity, suggesting their potential application in treating bacterial infections and tuberculosis (Joshi et al., 2008).
Antimicrobial Properties
- Antimicrobial Study of N-Substituted Derivatives : N-substituted derivatives of compounds similar to the target molecule have been studied for their antimicrobial properties. These compounds demonstrate moderate to significant activity against various bacterial strains, highlighting their potential in antimicrobial applications (Khalid et al., 2016).
Enzyme Inhibition Properties
- Enzyme Inhibition and Docking Study : Derivatives of 1,3,4-oxadiazoles, a core structure in the target compound, have been evaluated for their inhibition properties against acetyl- and butyrylcholinesterase enzymes. This research is significant for understanding the potential therapeutic applications of these compounds in treating dementias and other related disorders (Pflégr et al., 2022).
Kinase Inhibition for Cancer Therapy
- Kinase Inhibition for Cancer Therapy : Studies have been conducted on benzamide derivatives containing substituted heteroaryl rings, such as oxadiazoles, for their RET kinase inhibition properties. These compounds, structurally related to the target molecule, show promise in inhibiting cancer cell proliferation, indicating potential applications in cancer therapy (Han et al., 2016).
Polymer Synthesis
- Polymer Synthesis with 1,3,4-oxadiazole Moieties : The synthesis of novel aromatic polyamides containing 1,3,4-oxadiazole moieties, a key component in the target compound, has been explored. These polymers exhibit high molecular weights and solubility in common solvents, suggesting applications in material science (Mansoori et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S/c1-4-33-20-15-18(16-21(34-5-2)22(20)35-6-3)24-27-28-25(36-24)26-23(30)17-9-11-19(12-10-17)37(31,32)29-13-7-8-14-29/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMUNWYTIVQWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.